molecular formula C25H22N2O4S B2363652 1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941934-55-0

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No. B2363652
M. Wt: 446.52
InChI Key: MNSKYOPHQRKVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,5-Dimethylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” is a complex organic molecule. It contains several functional groups and rings, including an indoline ring and a thiazolidine ring. The presence of these rings suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains an indoline ring (a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring) and a thiazolidine ring (a ring containing sulfur and nitrogen atoms), both of which are spiro-fused together .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The indoline and thiazolidine rings, for example, might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in various solvents .

Scientific Research Applications

Antileukemic Activity

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide and its analogs have demonstrated potential in antileukemic activity. Research has shown that certain derivatives of this compound were active in leukemia screen tests, suggesting their utility in developing leukemia treatments (Rajopadhye & Popp, 1987).

Antimicrobial and Antifungal Activities

These compounds have also been explored for their antimicrobial and antifungal properties. Synthesized derivatives have shown enhanced activities against various fungal and bacterial strains. This indicates their potential use in developing new antimicrobial and antifungal agents (Dandia, Kaur, & Singh, 1993).

Antiproliferative Activity

Further studies have revealed that derivatives of this compound exhibit antiproliferative activities against certain cancer cell lines, including leukemia and renal cancer. This suggests their potential application in cancer research, particularly in developing treatments targeting specific cancer types (Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020).

Corrosion Inhibition

In the field of materials science, these compounds have been studied for their corrosion inhibition properties. Research indicates their effectiveness in protecting metals like steel in corrosive environments, which could be significant in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Anticonvulsant Screening

Although some studies have explored their potential as anticonvulsants, most derivatives have shown inactivity in this area. This highlights the specificity of their biological activity and the importance of targeted research for specific applications (Rajopadhye & Popp, 1984).

Future Directions

The unique structure of this compound suggests that it could have interesting chemical and biological properties. Future research could explore these properties further, potentially leading to new applications in fields such as medicinal chemistry .

properties

IUPAC Name

1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)19(14-17)15-26-22-11-7-6-10-21(22)25(24(26)29)27(20-8-4-3-5-9-20)23(28)16-32(25,30)31/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSKYOPHQRKVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

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